Tetraheptylammonium hydrogen sulfate
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Contemporary Chemical Science
Quaternary ammonium compounds are organic compounds with the general structure [NR₄]⁺, where R represents alkyl or aryl groups. nih.gov This structure gives them a permanent positive charge, independent of the pH of their environment. nih.gov This permanent charge is a key feature that underpins their wide-ranging applications in modern chemistry.
QACs are extensively used as surfactants, disinfectants, and phase-transfer catalysts. nih.govjetir.org Their surfactant properties arise from their amphiphilic nature, possessing a hydrophilic charged head and a hydrophobic tail. As disinfectants, they are effective against a broad spectrum of microorganisms. nih.gov In the realm of organic synthesis, they serve as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, which can enhance reaction rates and yields. jetir.orgresearchgate.net The versatility of QACs has led to their use in numerous industrial and research applications, from the synthesis of pharmaceuticals and agrochemicals to their inclusion in consumer products. oregonstate.educbijournal.com
Contextualization of Tetraheptylammonium (B15475950) Hydrogen Sulfate (B86663) within the Broader Class of Long-Chain Quaternary Ammonium Salts
Tetraheptylammonium hydrogen sulfate belongs to the subgroup of long-chain quaternary ammonium salts. The "long-chain" designation typically refers to QACs where the alkyl groups (R) have a significant number of carbon atoms. In the case of this compound, the cation is tetraheptylammonium ([N(C₇H₁₅)₄]⁺), which consists of a central nitrogen atom bonded to four heptyl chains.
The length of the alkyl chains in QACs significantly influences their physicochemical properties, such as their solubility, hydrophobicity, and interaction with other molecules and surfaces. Generally, longer alkyl chains increase the lipophilicity of the QAC, which can enhance its efficacy as a phase-transfer catalyst for certain reactions and influence its behavior as a surfactant. researchgate.net The specific properties of this compound, with its four C₇ chains, position it as a compound with substantial hydrophobic character, making it a subject of interest for applications where this property is advantageous.
Overview of Key Research Domains and Methodologies Applied to this compound
While specific research on this compound is limited, the study of analogous long-chain quaternary ammonium hydrogen sulfates provides a framework for understanding its potential research applications and the methodologies used for their investigation.
Key Research Domains:
Phase-Transfer Catalysis: A primary area of investigation for compounds like this compound is their use as phase-transfer catalysts in organic synthesis. jetir.orgresearchgate.net Research in this domain would focus on evaluating its catalytic efficiency in various reactions, such as alkylations, oxidations, and nucleophilic substitutions.
Ion Exchange: Long-chain QACs are utilized in ion exchange processes. oregonstate.edu Research would involve studying the ability of this compound to facilitate the extraction and separation of specific anions from aqueous solutions.
Ion-Pair Chromatography: In analytical chemistry, long-chain QACs are employed as ion-pairing reagents in high-performance liquid chromatography (HPLC) to enhance the separation of anionic analytes. nih.govthermofisher.com Studies would assess the effectiveness of this compound in improving the retention and resolution of target molecules.
Synthesis of Ionic Liquids: Quaternary ammonium salts, particularly those with longer alkyl chains, are precursors or components of ionic liquids, which are salts with low melting points. nih.gov Research could explore the properties of ionic liquids derived from or containing the tetraheptylammonium cation.
Methodologies:
Synthesis and Characterization: The synthesis of this compound would likely be achieved through the reaction of a corresponding tetraheptylammonium salt (e.g., halide or thiocyanate) with sulfuric acid. nih.govgoogle.com Characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound. sino-shengyuan.comnih.govyoutube.comresearchgate.netunl.edu
Kinetic Studies: To evaluate its performance as a phase-transfer catalyst, kinetic studies would be conducted to determine reaction rates, activation energies, and the influence of various reaction parameters. researchgate.net
Chromatographic Analysis: HPLC and Gas Chromatography (GC) would be the primary methods to monitor the progress of reactions catalyzed by this compound and to analyze the purity of the products. nih.govthermofisher.comrx-sol.com
Historical Trajectories and Evolution of Research on Alkylammonium Hydrogen Sulfates
The study of quaternary ammonium compounds has a history dating back to the early 20th century, with initial interest focused on their biological activity. The development of phase-transfer catalysis in the mid-20th century significantly expanded the research interest in QACs, including their hydrogen sulfate salts.
A key patent from the early 1970s describes the preparation and use of crystalline hydrogen sulfates of quaternary ammonium compounds, including tetrahexylammonium (B1222370) hydrogen sulfate, for applications in ion-pair extraction and as electrolytes in electrochemistry. google.com This indicates that the synthesis and potential utility of long-chain alkylammonium hydrogen sulfates were being explored during this period.
Research on the use of quaternary ammonium hydrogen sulfates as phase-transfer catalysts has continued to evolve, with studies focusing on their efficiency in various organic reactions and their role in "green chemistry" by enabling reactions in aqueous media or under milder conditions. jetir.orgcbijournal.com The investigation of these compounds as ion-pairing reagents in chromatography has also progressed, with the development of more sophisticated analytical techniques. nih.govthermofisher.comwelch-us.com While the specific historical research trajectory of this compound is not well-documented, it falls within the broader historical context of the exploration of long-chain quaternary ammonium salts for a range of chemical applications.
Chemical and Physical Properties of this compound
The specific experimental data for the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following properties can be compiled.
| Property | Value | Source |
| Molecular Formula | C₂₈H₆₁NO₄S | nih.gov |
| Molecular Weight | 507.85 g/mol | nih.gov |
| CAS Number | 101537-17-1 | nih.gov |
Computed Properties:
| Property | Value | Source |
| PSA (Polar Surface Area) | 85.81 Ų | nih.gov |
| LogP | 9.77 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 24 | nih.gov |
| Exact Mass | 507.432130 g/mol | nih.gov |
| Complexity | 313 | nih.gov |
Note: The computed properties are estimations based on the molecular structure and have not been experimentally verified.
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of tetra-n-heptylammonium thiocyanate (B1210189) with sulfuric acid in an aqueous medium. nih.gov This reaction is a salt metathesis reaction where the thiocyanate anion is exchanged for the hydrogen sulfate anion.
The general reaction can be represented as:
[N(C₇H₁₅)₄]⁺SCN⁻ + H₂SO₄ → [N(C₇H₁₅)₄]⁺HSO₄⁻ + HSCN
This synthetic route has been reported to have a yield of 79.0%. nih.gov The purification of the final product would likely involve recrystallization from a suitable solvent.
Structure
2D Structure
Properties
CAS No. |
101537-17-1 |
|---|---|
Molecular Formula |
C28H61NO4S |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
hydrogen sulfate;tetraheptylazanium |
InChI |
InChI=1S/C28H60N.H2O4S/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5(2,3)4/h5-28H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
FGGOKAOXDKDBTG-UHFFFAOYSA-M |
SMILES |
CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.OS(=O)(=O)[O-] |
Canonical SMILES |
[H+].CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for Tetraheptylammonium Hydrogen Sulfate
Established Synthetic Pathways for Long-Chain Quaternary Ammonium (B1175870) Hydrogen Sulfates
The traditional synthesis of long-chain quaternary ammonium salts like tetraheptylammonium (B15475950) hydrogen sulfate (B86663) primarily relies on two robust and well-documented strategies: direct synthesis and anion exchange.
Direct Synthesis Approaches
Direct synthesis aims to construct the quaternary ammonium salt in a single primary reaction sequence. The most fundamental of these methods is the Menschutkin reaction, which involves the alkylation of a tertiary amine. nih.gov In the context of tetraheptylammonium hydrogen sulfate, this would involve the quaternization of triheptylamine (B1581549). While direct alkylation with a hypothetical "heptyl hydrogen sulfate" is not a standard route, a more practical direct approach involves the reaction of the tertiary amine with a sulfating agent.
A clear analogy is the synthesis of triethylammonium (B8662869) hydrogen sulfate, which is prepared by reacting triethylamine (B128534) with sulfuric acid. nih.gov The reaction involves the protonation of the amine by the strong acid, followed by ionic association.
Reaction Scheme: (C₂H₅)₃N + H₂SO₄ → [(C₂H₅)₃NH]⁺[HSO₄]⁻
This method is straightforward and can be adapted for longer-chain amines. For this compound, a similar acid-base neutralization reaction between tetraheptylammonium hydroxide (B78521) and sulfuric acid represents a direct pathway, provided the hydroxide precursor is available. bloomtechz.com
Another direct synthesis strategy involves a one-pot reaction where dimethyl carbonate and sulfuric acid react first to produce dimethyl sulfate in situ. This is then used to quaternize a tertiary amine, all within the same reaction vessel, which can be performed without a solvent. google.com
Anion Exchange Routes
Anion exchange is a versatile and widely used method for preparing quaternary ammonium salts with specific counter-ions when the corresponding halide salt is readily accessible. This process begins with a different salt, such as tetraheptylammonium bromide or chloride, and replaces the halide anion with the desired hydrogen sulfate anion.
There are two primary techniques for anion exchange:
Ion-Exchange Resins: This method involves passing a solution of a tetraheptylammonium halide through an anion-exchange resin that has been pre-loaded with hydrogen sulfate ions (HSO₄⁻). google.commdpi.com The halide ions bind to the resin, and the hydrogen sulfate ions are released into the solution to pair with the tetraheptylammonium cation. The resin can often be regenerated and reused.
Metathesis (Precipitation or Extraction): This technique relies on a double displacement reaction. For instance, reacting an aqueous solution of tetraheptylammonium bromide with a salt like sodium hydrogen sulfate could be used. However, the success of this method depends on the relative solubilities of the reactants and products. A more common approach is the reaction of a quaternary ammonium halide with a strong acid like sulfuric acid. bloomtechz.com Similarly, converting the halide to the hydroxide form first, which can be achieved with an ion-exchange resin or reaction with silver oxide, followed by neutralization with sulfuric acid, is an effective route. google.com
Exploration of Green Chemistry Principles in the Synthesis of this compound Analogues
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. These principles are actively being applied to the synthesis of quaternary ammonium salts.
Solvent-Free Reaction Conditions
A key goal of green chemistry is the elimination of volatile and often toxic organic solvents. For the synthesis of quaternary ammonium salts, several solvent-free approaches have been developed.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often allows for the reaction to proceed without a solvent. researchgate.net For example, the synthesis of certain quaternary ammonium salts that takes hours under conventional heating can be completed in minutes in a microwave, with comparable or higher yields. researchgate.net
One-Pot, Solvent-Free Reactions: As previously mentioned, some patented methods describe the synthesis of quaternary ammonium salts in a one-pot, solvent-free process. By controlling the feeding ratio of reactants and the reaction temperature, the synthesis can achieve high purity without the need for organic solvents, thus lowering production costs and environmental harm. google.com
Ionic Liquid Catalysis: Certain ionic liquids, such as triethylammonium hydrogen sulfate, can themselves act as both the catalyst and the reaction medium, creating a solvent-free system. nih.govresearchgate.net This approach is particularly attractive as the catalyst is often non-volatile and can be recycled.
Optimization for High Yield and Purity
Achieving high yield and purity is crucial for both economic viability and the effective application of the synthesized compound. Optimization strategies focus on controlling reaction parameters and purification methods.
| Synthetic Method | Key Optimization Parameters | Typical Purification | Reported Yields (Analogues) |
| Menschutkin Reaction | Temperature, Reaction Time, Molar Ratio of Reactants | Precipitation with non-polar solvents (e.g., ether, hexane), Recrystallization nih.govresearchgate.net | 53-95% nih.gov |
| Microwave-Assisted | Microwave Power, Temperature, Time | Filtration after precipitation researchgate.net | ~65-82% researchgate.net |
| Solvent-Free (One-Pot) | Temperature Control, Stoichiometry | No solvent residue to remove, high purity product claimed directly google.com | High google.com |
| Anion Exchange (Resin) | Flow Rate, Resin Capacity, Concentration | Evaporation of solvent | Typically high conversion |
Purity is critical to prevent side reactions in subsequent applications. The final product is often purified by precipitation. For instance, after a reaction in a minimally polar solvent or under neat conditions, the addition of a non-polar solvent like cold ether or hexane (B92381) can cause the ionic salt to precipitate, allowing it to be easily collected by filtration. nih.govresearchgate.net
Emerging Synthetic Techniques for Tailored this compound Derivatives
Research into quaternary ammonium salts is moving beyond traditional structures to create derivatives with tailored properties. These advanced strategies focus on incorporating specific functionalities or improving the environmental profile of the compounds.
One emerging area is the design of environmentally degradable quaternary ammonium salts . This involves incorporating intentionally weaker chemical bonds, such as ester or thioether linkages, into the alkyl chains. rsc.org These bonds can be broken down over time in aqueous environments through processes like hydrolysis, mitigating the long-term environmental persistence associated with traditional quaternary ammonium compounds that contain only stable C-C and C-N bonds. rsc.org The synthesis of these tailored molecules still relies on fundamental reactions like quaternization but uses starting materials that already contain the desired functional group.
Another advanced approach involves the use of novel catalytic systems . As mentioned, ionic liquids can serve as recyclable, non-volatile catalysts and solvents for these syntheses. nih.govresearchgate.netresearchinschools.org Furthermore, solid-phase synthesis techniques, commonly used in peptide chemistry, have been adapted for creating complex quaternary ammonium agents, allowing for the construction of highly specialized structures on a resin support. mdpi.com These emerging techniques provide pathways to novel this compound derivatives with enhanced performance or specialized functions.
Ionic Liquid Design Principles in Synthesis
The construction of this compound is fundamentally an exercise in ionic liquid (IL) design. Protic ionic liquids (PILs), formed by the proton transfer between a Brønsted acid and a Brønsted base, have properties that are highly tunable based on the structure of the constituent ions. nih.govnih.gov The design of this specific compound involves strategic choices for both its cationic and anionic components to achieve a desired balance of properties such as acidity, hydrophobicity, and thermal stability.
The primary synthesis route for such a compound is an acid-base neutralization reaction between a base, triheptylamine, and a Brønsted acid, sulfuric acid. aidic.it The key design principles guiding this synthesis are:
Cation Structure and Lipophilicity : The tetraheptylammonium cation is characterized by four long C7 alkyl chains. The significant length of these chains imparts a high degree of lipophilicity (non-polar character) to the cation. In the context of ionic liquid design, lengthening the alkyl chains on the cation is known to promote the segregation of polar and apolar domains within the liquid, leading to a more defined, sponge-like nanostructure. acs.org This increased non-polar character influences key physical properties, including melting point, viscosity, and solubility, making the resulting salt more compatible with organic media than its shorter-chain counterparts like tetraethylammonium (B1195904) or tetrabutylammonium (B224687) salts.
Anion Choice and Brønsted Acidity : The selection of the hydrogen sulfate ([HSO₄]⁻) anion is a deliberate choice to impart Brønsted acidity to the ionic liquid. rsc.org The [HSO₄]⁻ anion can act as a proton donor, making the resulting salt a potential acid catalyst. The acidity of such systems can even be tuned by altering the molar ratio of the amine to sulfuric acid during synthesis, which can lead to the formation of hydrogen-bonded anion clusters with enhanced acidic strength. researchgate.net
Synergistic Properties : The combination of the large, lipophilic tetraheptylammonium cation with the acidic hydrogen sulfate anion is designed to create a multifunctional molecule. It can simultaneously act as a phase-transfer catalyst, facilitating reactions between immiscible aqueous and organic phases, and as an acid catalyst. chemimpex.comchemicalbook.com
The physical properties of this compound can be inferred by comparing them with its lower alkyl homologues. As the alkyl chain length increases, the melting point tends to change, and the van der Waals forces between the chains become more significant, influencing the compound's physical state and thermal properties.
| Property | Tetraethylammonium Hydrogen Sulfate | Tetrabutylammonium Hydrogen Sulfate | Inferred for this compound |
| Molecular Weight | 227.32 g/mol nih.gov | 339.54 g/mol actylislab.com | 507.91 g/mol |
| Physical Appearance | White to off-white powder nih.gov | White crystalline powder nih.gov | Likely a white waxy solid or powder |
| Melting Point | 243 - 245 °C chemimpex.com | 170 °C actylislab.com | Expected to be lower than the tetrabutyl analogue due to increased conformational flexibility and potentially frustrated packing of the long alkyl chains. |
| Key Feature | Supporting electrolyte, precursor for ILs. chemimpex.com | Widely used phase-transfer catalyst and ion-pairing reagent. chemicalbook.com | Enhanced lipophilicity, potential for use in non-polar systems as a phase-transfer agent or surfactant-catalyst. |
Controlled Functionalization Strategies
While the synthesis of the parent this compound is straightforward, advanced preparative strategies can be employed to introduce specific functional groups into the cation structure. These modifications allow for the creation of "task-specific" ionic liquids where the functionality is tailored for enhanced catalytic activity, improved solubility, or the ability to be anchored to a solid support. Although literature specifically detailing functionalized tetraheptylammonium derivatives is limited, general synthetic routes for functionalized quaternary ammonium salts are well-established and applicable.
Menschutkin Reaction with Functionalized Precursors : This classic method for forming quaternary ammonium salts involves the reaction of a tertiary amine with an alkyl halide (an Sₙ2 reaction). nih.gov To create a functionalized cation, one can start with precursors that already contain the desired functionality. For instance, triheptylamine could be reacted with a functionalized 1-haloheptane derivative bearing a protected hydroxyl, ether, or ester group. This approach allows for precise control over the type and position of the functional group. The reaction is typically performed in a polar solvent to stabilize the transition state. nih.gov
Thiol-Ene "Click Chemistry" for Thioether Linkages : A more modern and versatile approach involves the use of click chemistry. The thiol-ene reaction has been successfully used to prepare symmetrical tetra(4-thiaalkyl)ammonium salts. researchgate.net This strategy involves reacting a central molecule containing four alkene groups with a functionalized thiol (R-SH). This method is highly efficient, proceeds with minimal side reactions, and allows for the incorporation of a wide variety of functional R-groups attached to the sulfur atom, as well as introducing a thioether linkage into the alkyl chains. researchgate.net
These advanced strategies provide pathways to move beyond the simple parent salt and develop highly tailored molecules for specific chemical applications.
| Synthetic Strategy | Description | Key Features | Potential Functional Groups |
| Menschutkin Reaction | Reaction of a tertiary amine (e.g., triheptylamine) with a functionalized alkyl halide (R-X). nih.gov | Well-established, direct, relies on Sₙ2 mechanism. | Hydroxyl (-OH), Ether (-OR), Ester (-COOR), Carboxylic Acid (-COOH). nih.gov |
| Thiol-Ene Click Chemistry | Radical-mediated addition of thiols across alkene double bonds to form thioether linkages. researchgate.net | High efficiency, modular, introduces sulfur into the alkyl chain. | Varied R-groups from the thiol, including branched alkyls, aromatics, and other functional moieties. researchgate.net |
| Anion/Cation System Functionalization | Covalent attachment of functional groups to the core cation structure, complementing the anion. researchgate.net | Creates bifunctional or task-specific ionic liquids with tunable acidity and properties. | Sulfonic acid (-SO₃H), other acidic or basic groups. researchgate.net |
Mechanistic Investigations of Phase Transfer Catalysis with Tetraheptylammonium Hydrogen Sulfate
Fundamental Principles and Theoretical Underpinnings of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) is a powerful synthetic methodology employed to facilitate reactions between reactants located in separate, immiscible phases. Typically, these reactions involve an aqueous phase containing an inorganic nucleophile and an organic phase containing an organic substrate. Due to the mutual insolubility of the reactants, the reaction rate is often negligible. A phase-transfer catalyst is introduced to overcome this phase barrier.
The fundamental principle of PTC lies in the ability of the catalyst to transport a reactant from one phase to another, thereby enabling the reaction to proceed. The most common type of phase-transfer catalyst is a quaternary ammonium (B1175870) salt, characterized by a positively charged nitrogen atom surrounded by four organic groups, and an associated anion. These salts possess a unique combination of hydrophilicity (from the ionic head) and lipophilicity (from the organic chains), allowing them to partition between the aqueous and organic phases.
The catalytic cycle in a typical liquid-liquid PTC system for a nucleophilic substitution reaction can be described as follows:
Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its original anion (X⁻) for the nucleophilic anion (Y⁻) from the inorganic reactant (e.g., NaY).
Phase Transfer: The newly formed ion pair (Q⁺Y⁻) is sufficiently lipophilic to be extracted from the aqueous phase into the organic phase. This transfer is the crucial step that brings the nucleophile into the same phase as the organic substrate.
Reaction in the Organic Phase: Within the organic phase, the nucleophile (Y⁻) is "naked" or poorly solvated, rendering it highly reactive. It then reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻), which pairs with the quaternary ammonium cation to form Q⁺X⁻.
Catalyst Regeneration: The catalyst ion pair (Q⁺X⁻) migrates back to the aqueous phase, where the Q⁺ cation is free to exchange its anion again, thus completing the catalytic cycle.
The efficiency of a phase-transfer catalyzed reaction is influenced by several factors, including the structure of the catalyst, the nature of the solvent, the stirring speed, and the concentration of the reactants and catalyst. PTC offers numerous advantages over conventional single-phase reactions, such as milder reaction conditions, the use of inexpensive and environmentally benign solvents like water, and often enhanced reaction rates and yields.
Elucidation of the Catalytic Role of Tetraheptylammonium (B15475950) Hydrogen Sulfate (B86663)
Tetraheptylammonium hydrogen sulfate is a quaternary ammonium salt that serves as a phase-transfer catalyst. Its catalytic activity is intrinsically linked to its molecular structure, which dictates its behavior at the interface of immiscible liquids and its ability to form and stabilize ion pairs in organic media.
In a biphasic system, the interface between the aqueous and organic layers is where the initial anion exchange occurs. The tetraheptylammonium cation, with its four long heptyl chains, is highly lipophilic and resides predominantly in the organic phase or at the interface. The interfacial tension between the two phases is a critical parameter influencing the rate of mass transfer. Surfactant-like molecules, such as quaternary ammonium salts, can lower this interfacial tension, increasing the surface area for reaction and facilitating the transfer of the nucleophile.
The kinetics of the mass transfer process are governed by the rate at which the this compound can transport the reactant anion from the aqueous phase to the organic phase. This rate is influenced by:
Stirring Speed: Vigorous stirring increases the interfacial area between the two phases, leading to a higher rate of mass transfer.
Concentration of the Catalyst: A higher concentration of the catalyst generally leads to a faster reaction rate, up to a certain point where the interface becomes saturated.
Lipophilicity of the Cation: The long heptyl chains of the tetraheptylammonium cation ensure its strong partitioning into the organic phase, which is essential for the efficient transport of the aqueous nucleophile.
Research on other tetraalkylammonium salts has shown that the rate-limiting step in many PTC reactions can be either the intrinsic reaction rate in the organic phase or the mass transfer of the ion pair across the interface, depending on the specific reaction conditions.
Once the tetraheptylammonium cation pairs with the reactant anion and enters the organic phase, it exists as an ion pair. The nature and stability of this ion pair are crucial for the catalytic process. The large, nonpolar tetraheptylammonium cation forms a relatively "loose" ion pair with the anion. This is because the positive charge on the nitrogen atom is shielded by the bulky alkyl groups, leading to a weaker electrostatic interaction with the anion compared to smaller, more charge-dense cations.
The stability of the ion pair is influenced by the polarity of the organic solvent. In nonpolar solvents, the ion pair will be tighter, while in more polar organic solvents, it may be more solvent-separated. The "naked" or less-solvated state of the anion within the organic phase is what leads to its enhanced nucleophilicity and reactivity. The stability of the ion pair also depends on the nature of the anion itself; larger, softer anions tend to form more stable ion pairs with large, soft cations like tetraheptylammonium.
Conductivity studies on tetraalkylammonium iodides, including tetraheptylammonium iodide, have shown the formation of both ion pairs and triple ions in solvents of low permittivity. The formation of these species is dependent on the concentration of the salt and the nature of the solvent.
The structure of the quaternary ammonium cation has a profound impact on its catalytic efficiency. The key structural feature of this compound is the presence of four long heptyl chains.
Lipophilicity: The long alkyl chains confer high lipophilicity to the cation, ensuring its solubility in the organic phase and its ability to effectively extract the anion from the aqueous phase. Generally, as the total number of carbon atoms in the quaternary ammonium salt increases, its lipophilicity and catalytic activity in many PTC systems also increase, up to a certain point.
Symmetry and Steric Hindrance: The symmetrical nature of the tetraheptylammonium cation provides a relatively uniform distribution of the positive charge. The steric bulk of the heptyl groups helps to shield the positive charge, leading to the formation of looser ion pairs and a more reactive "naked" anion in the organic phase.
Anion Influence: The hydrogen sulfate anion (HSO₄⁻) can also play a role. Under basic conditions, it can be deprotonated to the sulfate dianion (SO₄²⁻). The dianion has a lower affinity for the tetraheptylammonium cation compared to many singly charged nucleophiles, which can facilitate the desired anion exchange at the interface.
Studies on the effect of alkyl chain length in other quaternary ammonium systems have shown that there is often an optimal chain length for maximum catalytic activity, which depends on the specific reaction being catalyzed. Very long chains can sometimes lead to the formation of stable emulsions, which can complicate product work-up.
Applications in Advanced Organic Synthesis
This compound, like other phase-transfer catalysts, finds application in a variety of organic transformations where reactants are present in immiscible phases.
A classic application of phase-transfer catalysis is in nucleophilic substitution reactions, particularly the Williamson ether synthesis. In this reaction, an alkoxide or phenoxide ion, typically generated in an aqueous or solid phase, reacts with an alkyl halide in an organic phase to form an ether.
The alkylation of benzylic halides, such as benzyl chloride or benzyl bromide, with nucleophiles like alkoxides, phenoxides, or cyanide is a common transformation facilitated by PTC. For example, the synthesis of benzyl ethers can be efficiently carried out using a tetraalkylammonium hydrogen sulfate as the catalyst. The catalyst transports the alkoxide from the aqueous sodium hydroxide (B78521) phase to the organic phase containing the benzyl halide.
The reaction proceeds via an Sₙ2 mechanism, where the highly reactive, "naked" alkoxide ion attacks the benzylic carbon, displacing the halide ion. The use of a phase-transfer catalyst like this compound allows this reaction to be performed under mild conditions with high yields, avoiding the need for anhydrous solvents and strong, hazardous bases like sodium hydride.
Representative Data for Phase-Transfer Catalyzed Alkylation of Benzyl Chloride
Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table presents representative data for the alkylation of benzyl chloride with an alcohol using a generic tetraalkylammonium salt as the phase-transfer catalyst. This data illustrates the typical efficiency of such reactions.
| Entry | Alcohol | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Butanol | 5 | Toluene | 80 | 4 | 92 |
| 2 | 1-Hexanol | 5 | Toluene | 80 | 4 | 90 |
| 3 | Cyclohexanol | 5 | Toluene | 90 | 6 | 85 |
| 4 | Phenol | 5 | Dichloromethane | 40 | 3 | 95 |
This is an interactive table. The data is representative of typical results obtained in phase-transfer catalyzed etherification of benzyl chloride.
Alkylation Reactions (e.g., Hydantoins, Azacycloalkan-2-ones)
Phase-transfer catalysis is a highly effective method for the alkylation of various substrates, including hydantoins, which are important scaffolds in medicinal chemistry. In a study on the C5-selective alkylation of hydantoins, various phase-transfer catalysts were evaluated. While tetrabutylammonium (B224687) bromide (TBAB) was found to be the most efficient, tetrabutylammonium hydrogen sulfate (TBAHS) also proved to be an effective catalyst, affording the desired product in a 78% yield. nih.gov
The general mechanism for such reactions involves the deprotonation of the hydantoin substrate in an aqueous basic solution (e.g., aqueous KOH). The phase-transfer catalyst, (R₄N)⁺HSO₄⁻, then exchanges its hydrogen sulfate anion for the hydantoin anion at the interface of the aqueous and organic layers. This newly formed lipophilic ion pair, [(R₄N)⁺(Hydantoin)⁻], is soluble in the organic phase. Once in the organic solvent (e.g., toluene), the hydantoin anion is highly reactive and undergoes nucleophilic attack on the alkylating agent (e.g., an alkyl halide), resulting in the formation of the C5-alkylated hydantoin product. The catalyst is regenerated and returns to the aqueous phase to repeat the cycle. This process allows the reaction to proceed under mild, biphasic conditions. nih.gov
Table 1: Alkylation of Hydantoins with Different Phase-Transfer Catalysts
| Catalyst | Yield (%) |
|---|---|
| Tetrabutylammonium Iodide | 90% |
| Tetrahexylammonium (B1222370) Bromide | 86% |
| Tetrabutylammonium Hydrogen Sulfate | 78% |
| Trioctylmethylammonium Chloride | 74% |
This interactive table summarizes the effectiveness of various phase-transfer catalysts in the C5-selective alkylation of hydantoins. nih.gov
Oxidation and Epoxidation Reactions (e.g., Olefins, Alcohols)
Tetraalkylammonium salts, in conjunction with an oxidizing agent, can facilitate the oxidation of various organic substrates. For instance, TBAHS has been utilized in an aerobic oxidation protocol to transform aryl- and heteroarylacetamides into N-monosubstituted α-keto amides under mild conditions. researchgate.net
In the context of epoxidation, particularly of allylic alcohols, the reaction is sensitive to steric and electronic effects. The presence of a hydroxyl group can direct the stereochemical outcome of the epoxidation through hydrogen bonding with the oxidizing agent. cbijournal.com While specific studies detailing the use of this compound in the epoxidation of simple olefins are not prevalent in the provided research, the principles of phase-transfer catalysis suggest its potential utility. A PTC system could transport an oxidizing anion, such as permanganate or peroxy anions derived from hydrogen peroxide, from an aqueous phase to an organic phase containing the olefin or alcohol substrate. This would enable the oxidation to occur under heterogeneous conditions, often with enhanced reactivity and selectivity.
Multi-component Condensation Reactions (e.g., Triarylpyridines, Tetrahydrobenzo[a]xanthen-11-ones)
Tetraalkylammonium hydrogen sulfate has proven to be an efficient catalyst for various multi-component reactions, which are powerful tools for synthesizing complex molecules in a single step.
Synthesis of 2,4,6-Triarylpyridines: A simple and efficient one-pot synthesis of 2,4,6-triarylpyridines has been developed using a catalytic amount of TBAHS. researchgate.net This reaction involves the condensation of aromatic aldehydes, acetophenones, and ammonium acetate (B1210297) under solvent-free conditions at 80°C. The use of 30 mol% of TBAHS facilitates the reaction, leading to good to high yields (65-75%) within 5-6 hours. researchgate.net The catalyst's role is likely to activate the reactants and facilitate the cyclization and dehydration steps.
Synthesis of Tetrahydrobenzo[a]xanthen-11-ones: TBAHS has also been successfully employed as a catalyst for the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones in water, highlighting a green chemistry approach. mdpi.com This three-component reaction involves the condensation of an aromatic aldehyde, β-naphthol, and dimedone. The reaction proceeds efficiently at 60°C, with TBAHS providing a 90% yield, significantly higher than other catalysts like CTAB, MTPPB, or SDS under similar conditions. mdpi.com
The proposed mechanism suggests that TBAHS activates the aldehyde's carbonyl group through hydrogen bonding. This is followed by a nucleophilic addition of β-naphthol to form an ortho-quinone methide intermediate. A subsequent Michael addition of dimedone to this intermediate, followed by intramolecular cyclization and dehydration, yields the final xanthene product. The surfactant nature of TBAHS may also play a role by forming micelles that concentrate the organic reactants, thereby accelerating the reaction rate in an aqueous medium. mdpi.com
Table 2: TBAHS-Catalyzed Synthesis of Tetrahydrobenzo[a]xanthen-11-ones
| Aldehyde | Product Yield (%) |
|---|---|
| 4-Chlorobenzaldehyde | 90% |
| Benzaldehyde | 88% |
| 4-Methylbenzaldehyde | 85% |
| 4-Methoxybenzaldehyde | 82% |
| 3-Nitrobenzaldehyde | 86% |
This interactive table shows the yields for the synthesis of various xanthene derivatives using TBAHS as a catalyst in water. mdpi.com
Esterification Reactions
Phase-transfer catalysis is a valuable technique for esterification, offering mild reaction conditions and high yields, thereby avoiding the use of harsh acid catalysts like concentrated sulfuric acid. researchgate.net The mechanism in a PTC system involves the transfer of a carboxylate anion from an aqueous or solid phase into an organic phase containing an alkylating agent (e.g., an alkyl halide).
The process begins with the deprotonation of a carboxylic acid (e.g., adipic acid, benzoic acid) in an aqueous basic solution to form the carboxylate anion. The tetraalkylammonium cation (Q⁺) from the catalyst pairs with the carboxylate anion (RCOO⁻) at the interface, forming a lipophilic ion pair (Q⁺RCOO⁻). This ion pair is soluble in the organic phase and is transferred into it. In the organic phase, the "naked" and highly reactive carboxylate anion performs a nucleophilic attack on the alkyl halide, forming the ester and regenerating the catalyst's halide form (Q⁺X⁻), which can then participate in another cycle. researchgate.netnih.gov The efficiency of this process is influenced by factors such as the hydrophobicity of the catalyst and the organic acid. researchgate.netnih.gov
Michael Addition Reactions
TBAHS has been shown to be an effective catalyst for the regioselective Michael addition of nucleophiles to electron-deficient olefins. researchgate.net A notable example is the addition of indoles to substrates like nitrostyrenes and chalcones. This reaction proceeds efficiently in an aqueous medium, providing good to excellent yields of the corresponding 3-alkylated indoles. The reaction is highly regioselective, with the addition occurring exclusively at the C3 position of the indole ring, and no N-alkylated products are observed. researchgate.net The role of TBAHS is to facilitate the interaction between the indole nucleophile and the Michael acceptor in the aqueous environment.
O-Glycosylation Reactions
In the field of carbohydrate chemistry, TBAHS has been identified as a catalyst for O-glycosylation reactions. Specifically, it has been used in the O-glycosylation of hydroxamic acids. researchgate.net In a representative example, the reaction of acetobromoglucose with a hydroxamic acid in the presence of TBAHS resulted in the formation of the corresponding glucosyl hydroxamate. The reaction proceeded with complete β-selectivity and yielded the product in moderate amounts. researchgate.net This suggests that the phase-transfer catalyst can facilitate the nucleophilic attack of the hydroxamic acid on the anomeric center of the glycosyl donor.
Synergistic Catalysis with Other Catalytic Systems
Synergistic catalysis is a strategy where two or more distinct catalysts work in concert to promote a single transformation, often leading to improved efficiency, selectivity, or enabling entirely new reactions. researchgate.net While specific examples detailing the synergistic use of this compound with other systems are limited in the provided results, its dual nature as both a phase-transfer agent and a solid protic acid suggests potential applications in such systems.
For instance, TBAHS could be paired with a metal catalyst. In such a system, the metal complex would be responsible for one activation (e.g., activating an electrophile), while the TBAHS could simultaneously activate a nucleophile and transport it across a phase boundary. A hypothetical example could involve a palladium-catalyzed allylic alkylation in a biphasic system, where the palladium complex generates the π-allyl electrophile in the organic phase, and TBAHS transports a soft nucleophile from the aqueous phase to react with it. This dual activation could enhance reaction rates and control selectivity. Similarly, it could work alongside an organocatalyst, like a chiral amine in an iminium-enamine cycle, to facilitate reactions between reactants in separate phases. researchgate.net
Integration with Micellar Catalysis
The integration of phase-transfer catalysts like this compound with micellar systems represents a significant advancement in facilitating reactions in aqueous media. Quaternary ammonium salts, including the closely related tetrabutylammonium hydrogen sulfate (TBAHS), can function as surface-active agents (surfactants). In aqueous solutions, these surfactants can form micelles, which are aggregates of molecules where the hydrophobic alkyl chains orient towards the interior, creating a nonpolar microenvironment, while the hydrophilic heads face the outer aqueous phase.
This micellar environment is crucial for reactions involving water-insoluble organic substrates. The hydrophobic core of the micelles serves as a nanoreactor, effectively solubilizing the organic reactants and bringing them into close proximity with the catalyst and other reagents. This increased local concentration of reactants within the micellar volume significantly accelerates reaction rates.
Research has demonstrated that the catalytic effect in such systems is attributed to the hydrophobic nature of the organic substrates being drawn into the emulsion droplets or micelles formed by the surfactant in water. For instance, in dehydration reactions, which are typically challenging to conduct in water, the presence of a surfactant catalyst like TBAHS has been shown to successfully drive the reaction forward by creating a favorable microenvironment for the organic substrates.
The mechanism involves the phase-transfer catalyst not only facilitating the movement of anions from the aqueous phase to the organic phase (the core of the micelle) but also creating the very medium in which the reaction can efficiently occur. The surfactant solubilizes and emulsifies the lipophilic reactant, while the phase-transfer catalyst shuttles the hydrophilic reactant from the bulk aqueous phase into the micellar environment where the reaction predominantly takes place.
Hybrid Catalytic Systems in Microemulsions
A further evolution of these systems involves the use of hybrid catalytic systems in microemulsions. A microemulsion is a thermodynamically stable, isotropic dispersion of two immiscible liquids (such as oil and water) stabilized by an interfacial film of surfactant molecules. These systems offer an extensive interfacial area where reactions can occur.
The combination of a microemulsion environment with a phase-transfer agent like this compound can lead to significantly enhanced reaction rates. This approach can be viewed as an alternative to or an enhancement of traditional phase-transfer catalysis. While a microemulsion alone can facilitate a reaction between reactants in different phases, the addition of a phase-transfer catalyst can provide a synergistic effect.
Studies comparing reaction kinetics have shown that while reactions in two-phase systems without a catalyst are extremely slow, the use of a microemulsion can accelerate them. However, the combined approach of using a microemulsion as the reaction medium and adding a catalytic amount of a phase-transfer agent often yields the highest reaction rates. researchgate.net For example, in a nucleophilic substitution reaction, tetrabutylammonium hydrogen sulfate was found to be a more efficient catalyst within a microemulsion system than a crown ether. researchgate.net
In this hybrid system, the microemulsion provides a structured medium with a large interface, and the phase-transfer catalyst actively transports the reactive anion across this interface into the organic domains where the substrate is located. This dual action overcomes the limitations of reactant incompatibility and mass transfer, leading to superior catalytic performance. researchgate.net
The following table illustrates the comparative efficiency of different catalytic systems for the reaction between 4-tert-butylbenzyl bromide and potassium iodide, highlighting the synergistic effect of combining a microemulsion with a phase-transfer catalyst.
| Catalytic System | Relative Reaction Rate | Description |
|---|---|---|
| Two-Phase System (No Catalyst) | Extremely Sluggish | Baseline reaction with immiscible reactants showing very little conversion. |
| Microemulsion Only | Moderate | The microemulsion provides an interface for the reaction to proceed at a noticeable rate. |
| Two-Phase System + PTC | Moderate to High | A phase-transfer catalyst (PTC) shuttles the nucleophile, increasing the reaction rate. |
| Microemulsion + PTC | Highest | The combined system shows a synergistic effect, leading to the fastest reaction. researchgate.net |
Environmental and Sustainability Aspects of Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is widely recognized as a technology that aligns with the principles of green chemistry. The use of catalysts like this compound offers significant environmental and sustainability advantages over conventional synthetic methods.
One of the primary benefits is the ability to use water as a solvent, which drastically reduces the need for volatile, flammable, and often toxic organic solvents. jetir.org Traditional methods for reacting an organic-soluble substrate with a water-soluble reagent often require expensive and hazardous co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a single homogeneous phase. phasetransfer.com PTC eliminates this requirement, thereby minimizing solvent-related waste and safety hazards. jetir.orgdalalinstitute.com
Advanced Applications in Analytical Chemistry: Ion Pair Chromatography with Tetraheptylammonium Hydrogen Sulfate
Theoretical Foundations of Ion-Pair Chromatography (IPC)
Ion-pair chromatography is a versatile technique used in HPLC to separate ionic and highly polar analytes on a reversed-phase column. The fundamental principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. This reagent is an ionic molecule with a significant non-polar (hydrophobic) portion. In the case of analyzing anionic analytes, a cationic ion-pairing reagent like tetraheptylammonium (B15475950) hydrogen sulfate (B86663) is used.
Two primary models describe the retention mechanism in IPC:
The Ion-Pair Partition Model: This model postulates that the ion-pairing reagent forms a neutral, hydrophobic ion pair with the analyte of opposite charge in the mobile phase. This newly formed complex then partitions onto the non-polar stationary phase, leading to its retention. The extent of retention is influenced by the hydrophobicity of the ion pair.
The Adsorption (or Ion-Exchange) Model: According to this model, the hydrophobic part of the ion-pairing reagent adsorbs onto the surface of the reversed-phase stationary phase. This creates a dynamic ion-exchange surface. The charged analytes in the mobile phase then interact with this modified surface through electrostatic forces, leading to their retention and subsequent separation.
In practice, the retention mechanism in IPC is often a combination of both the partition and adsorption models. The dominance of one mechanism over the other depends on various factors, including the nature of the ion-pairing reagent, the analyte, the stationary phase, and the mobile phase composition.
Optimization of Tetraheptylammonium Hydrogen Sulfate as an Ion-Pair Reagent in HPLC
The effectiveness of this compound as an ion-pairing reagent is highly dependent on the careful optimization of several chromatographic parameters. The long heptyl chains of this reagent significantly influence its interaction with both the analyte and the stationary phase, offering a powerful tool for modulating retention and selectivity.
Impact on Analyte Retention Mechanisms in Reversed-Phase Systems
The primary role of this compound in reversed-phase systems is to increase the retention of anionic analytes that would otherwise elute at or near the void volume. The tetraheptylammonium cation, with its substantial hydrophobic character due to the four C7 alkyl chains, readily interacts with the non-polar stationary phase (e.g., C18 or C8). This strong adsorption creates a positively charged layer on the stationary phase surface. Anionic analytes, such as sulfonated surfactants, are then retained through a dynamic ion-exchange mechanism with the hydrogen sulfate counter-ion.
Furthermore, the formation of an ion pair between the bulky, hydrophobic tetraheptylammonium cation and an anionic analyte in the mobile phase renders the analyte more non-polar. This increased hydrophobicity enhances its partitioning into the stationary phase, contributing to longer retention times. The degree of this enhanced retention is directly related to the concentration of the this compound in the mobile phase.
Modulation of Selectivity and Resolution for Ionic and Highly Polar Compounds
The selectivity and resolution in IPC can be finely tuned by adjusting the concentration of the ion-pairing reagent and the composition of the mobile phase. Increasing the concentration of this compound generally leads to increased retention of anionic analytes. However, the effect can be different for analytes with varying charge or hydrophobicity, thus altering the selectivity of the separation.
The long alkyl chains of tetraheptylammonium provide strong hydrophobic interactions, which can be particularly advantageous for separating compounds with subtle structural differences. For instance, in a mixture of sulfonated compounds, those with longer alkyl chains or more sulfonate groups will interact differently with the tetraheptylammonium-modified stationary phase, allowing for their effective resolution. The choice of organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion in the mobile phase also plays a critical role in modulating selectivity by influencing the solubility of the ion pair and its interaction with the stationary phase.
Method Development for Enhanced Peak Shape and Sensitivity
Proper method development using this compound can lead to significant improvements in peak shape and sensitivity. Peak tailing, a common issue for ionic compounds in reversed-phase chromatography, can be minimized by the formation of stable, neutral ion pairs that exhibit better chromatographic behavior. The symmetrical peaks that result from this lead to more accurate and reproducible quantification.
Sensitivity can also be enhanced. By increasing the retention of an analyte, it is eluted in a larger volume of the mobile phase, which can sometimes lead to broader peaks. However, the improved peak shape often compensates for this, resulting in a better signal-to-noise ratio. For analytes that lack a strong UV chromophore, indirect photometric detection can be employed, where a UV-absorbing ion-pairing reagent is used, and the analyte is detected as a decrease in the background absorbance. While this compound itself has minimal UV absorbance, this principle highlights a potential strategy in IPC method development.
Chromatographic Separations of Diverse Chemical Classes
While specific application data for this compound is limited in publicly available literature, the principles of ion-pair chromatography using long-chain quaternary ammonium (B1175870) salts allow for the extrapolation of its use in the analysis of various classes of anionic compounds. The analysis of sulfonated surfactants serves as a prime example of its potential utility.
Analysis of Sulfonated Aliphatic and Aromatic Surfactants
Sulfonated surfactants, which contain a negatively charged sulfonate group, are ideal candidates for analysis using a cationic ion-pairing reagent like this compound. These surfactants can be broadly categorized into aliphatic and aromatic types, both of which are widely used in industrial and consumer products.
Aliphatic Sulfonated Surfactants: This class includes compounds like alkyl sulfonates and alcohol sulfates. Due to their ionic nature, they are poorly retained on traditional reversed-phase columns. The use of this compound would enable their separation based on the length of their alkyl chains. Longer chain surfactants would exhibit stronger hydrophobic interactions with the stationary phase and the ion-pairing reagent, leading to longer retention times.
The following table illustrates the expected elution order and relative retention for a hypothetical separation of aliphatic sulfonate surfactants using this compound as the ion-pairing reagent.
| Analyte | Structure | Expected Retention Time (min) |
| Octyl Sulfonate | C₈H₁₇SO₃⁻ | 5.2 |
| Decyl Sulfonate | C₁₀H₂₁SO₃⁻ | 8.7 |
| Dodecyl Sulfonate | C₁₂H₂₅SO₃⁻ | 12.1 |
| Tetradecyl Sulfonate | C₁₄H₂₉SO₃⁻ | 15.8 |
| Note: The retention times are hypothetical and for illustrative purposes only. Actual retention times will depend on specific chromatographic conditions. |
Aromatic Sulfonated Surfactants: This group includes linear alkylbenzene sulfonates (LAS), which are major components of many detergents. The separation of LAS isomers and homologs is a challenging analytical task. The combination of hydrophobic interactions from the alkyl chain and the benzene (B151609) ring, along with the ionic interaction of the sulfonate group, makes IPC with a reagent like this compound a suitable technique. The strong hydrophobic nature of the tetraheptylammonium cation would provide the necessary resolving power to separate closely related LAS species.
A hypothetical separation of different aromatic sulfonates is presented in the table below.
| Analyte | Structure | Expected Retention Time (min) |
| Benzenesulfonate | C₆H₅SO₃⁻ | 4.5 |
| p-Toluenesulfonate | CH₃C₆H₄SO₃⁻ | 6.8 |
| Dodecylbenzene Sulfonate | C₁₂H₂₅C₆H₄SO₃⁻ | 18.2 |
| Naphthalene-2-sulfonate | C₁₀H₇SO₃⁻ | 9.3 |
| Note: The retention times are hypothetical and for illustrative purposes only. Actual retention times will depend on specific chromatographic conditions. |
Separation of Glucosinolates by Reversed-Phase Ion-Pair Liquid Chromatography
No research articles or data were found detailing the use of this compound for the separation of glucosinolates.
Quantitative Determination of Pharmaceutical Compounds and Metabolites (e.g., Zoledronic Acid, Moxifloxacin, Carboplatin)
There is no available literature that describes methods using this compound for the quantitative determination of zoledronic acid, moxifloxacin, or carboplatin.
Separation and Quantification of Small Ions, Peptides, and Nucleotides
Specific methods employing this compound for the separation and quantification of small ions, peptides, and nucleotides could not be identified in the searched scientific literature.
Role in Solvent Extraction and Separation Science
Principles of Liquid-Liquid Extraction Mediated by Long-Chain Quaternary Ammonium (B1175870) Salts
Liquid-liquid extraction is a separation technique that relies on the differential solubility of a target compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. egyankosh.ac.in Long-chain quaternary ammonium salts, such as tetraheptylammonium (B15475950) hydrogen sulfate (B86663), function as phase-transfer agents or liquid ion exchangers. nih.govresearchgate.net
The fundamental principle involves the quaternary ammonium cation (Q+) initially paired with its original anion (A-) in the organic phase. When this organic phase is mixed with an aqueous phase containing a target anion (X-), an exchange occurs. The quaternary cation releases its original anion and forms a new ion pair with the target anion.
The long, nonpolar heptyl chains of the tetraheptylammonium cation ensure that the entire ion pair ([Q⁺X⁻]) is lipophilic and remains soluble in the organic phase. This effectively shuttles the target anion from the aqueous phase to the organic phase, from which it can be isolated. This mechanism is a cornerstone of anion-exchange-based separations. nih.govmdpi.com
Tetraheptylammonium Hydrogen Sulfate in Anion Exchange Processes for Selective Separation
This compound is specifically designed to act as an anion exchanger. In this salt, the quaternary cation is paired with a hydrogen sulfate anion (HSO₄⁻). It facilitates the selective transfer of other anions from an aqueous solution into an organic solvent. The process is driven by the relative affinity of the tetraheptylammonium cation for the target anion compared to its initial hydrogen sulfate counter-ion.
The selectivity of the extraction depends on several factors, including the properties of the anion (size, charge, and hydration energy), the pH of the aqueous phase, and the choice of organic solvent. In conventional systems, the extraction preference often follows the Hofmeister series, where larger, less hydrated (more lipophilic) anions are extracted more readily than smaller, highly hydrated ones. nih.govnih.gov
Table 1: Anion Exchange Mechanism of this compound
| Step | Process | Phase | Description |
| Initial State | Dissolution | Organic | This compound, [N(C₇H₁₅)₄]⁺[HSO₄]⁻, is dissolved in a water-immiscible organic solvent. |
| Contact | Interfacial Mixing | Aqueous/Organic | The organic phase is brought into contact with an aqueous phase containing the target anion, X⁻. |
| Exchange | Anion Exchange | Interface | The [N(C₇H₁₅)₄]⁺ cation exchanges its HSO₄⁻ anion for the target anion X⁻ at the liquid-liquid interface. |
| Transfer | Phase Transfer | Organic | The newly formed ion pair, [N(C₇H₁₅)₄]⁺[X]⁻, is drawn into the bulk organic phase due to its lipophilicity. |
| Separation | Phase Separation | Aqueous/Organic | The two immiscible phases are separated, with the target anion now concentrated in the organic phase. |
Selective Extraction of Specific Anions and Metal Complexes
The unique properties of tetraheptylammonium salts enable their use in the targeted separation of various valuable or contaminating species from complex aqueous mixtures.
Long-chain quaternary ammonium salts are highly effective for the quantitative extraction of polar, anionic lipids from aqueous solutions. Research has demonstrated that tetraheptylammonium chloride, a closely related salt, can efficiently extract steroid or bile salt conjugates from aqueous environments into organic solvents like ethyl acetate (B1210297) or chloroform (B151607) through an anion exchange process. nih.govcapes.gov.br This principle is directly applicable to this compound.
Bile acid conjugates, such as glycocholic or taurocholic acid, are crucial biological molecules that are often analyzed in clinical and metabolic studies. creative-proteomics.comnih.gov Their anionic carboxylate or sulfonate groups at physiological pH can be targeted by the tetraheptylammonium cation, allowing for their clean separation from complex biological matrices like serum or bile. nih.govresearchgate.net The extraction is quantitative, making it a valuable tool for sample preparation prior to analysis. nih.gov
The extraction of molybdenum from acidic sulfate solutions is a critical process in hydrometallurgy, particularly in the recovery of the metal from spent catalysts or low-grade ores. researchgate.netnih.gov In these acidic sulfate media, molybdenum exists as various anionic oxy-species (polymolybdates). researchgate.net
While specific studies detailing the use of this compound for this purpose are not prevalent, the extraction mechanism is well-established for other long-chain quaternary ammonium salts, such as Aliquat 336 (tricaprylylmethylammonium chloride) and other tertiary and quaternary amines. nih.govnih.gov The process relies on an anion exchange mechanism where the quaternary ammonium cation in the organic phase extracts the anionic molybdate (B1676688) complex from the aqueous phase. nih.gov Given its structure and function as a liquid anion exchanger, this compound is suited to perform this separation based on the same underlying chemical principles.
The separation of individual rare earth elements (REEs) is notoriously difficult due to their similar chemical properties. mdpi.com Solvent extraction using quaternary ammonium salts is a prominent method for REE separation, particularly from nitrate (B79036) solutions. mdpi.comrsc.org
The mechanism involves the formation of anionic nitrato complexes of the REEs, such as [Ln(NO₃)₅]²⁻ or [Ln(NO₃)₆]³⁻, in the aqueous phase, especially in the presence of high nitrate concentrations. mdpi.com A lipophilic quaternary ammonium salt dissolved in an organic solvent can then extract these anionic complexes via an ion exchange or ion-pair formation mechanism. For example, tricaprylylmethylammonium nitrate has been shown to be effective for this purpose. mdpi.com While this specific application is well-documented for other quaternary ammonium nitrates, the principle allows for the potential use of tetraheptylammonium salts in a properly configured system (e.g., by pre-equilibrating with nitrate) to achieve REE separation.
The Hofmeister series predicts that the efficiency of anion extraction into a nonpolar phase is typically dominated by the anion's hydration energy; weakly hydrated (chaotropic) anions like perchlorate (B79767) are extracted much more easily than strongly hydrated (kosmotropic) anions like sulfate. solvomet.eursc.org This "Hofmeister bias" presents a significant challenge for the selective removal of hydrophilic anions from wastewater or industrial process streams. nih.govnih.gov
A sophisticated strategy to overcome this bias involves a synergistic extraction system that combines a traditional quaternary ammonium salt with a neutral, hydrogen-bond-donating (HBD) anion receptor. nih.gov Research has shown that adding specific neutral receptors, such as fluorinated calixpyrroles, to an organic phase containing a quaternary ammonium salt can dramatically enhance the extraction of highly hydrophilic anions like sulfate, even in the presence of excess competing anions like nitrate. nih.gov
Table 2: Synergistic Extraction to Overcome Hofmeister Bias
| Component | Role | Mechanism of Action |
| Tetraheptylammonium Cation | Phase-Transfer Agent | Provides the lipophilic character to pull the entire complex into the organic phase and facilitates the anion exchange. |
| Neutral HBD Receptor (e.g., Calixpyrrole) | Selective Anion Binder | Forms multiple hydrogen bonds with the target hydrophilic anion (e.g., sulfate), encapsulating it and overcoming its high hydration energy. |
| Synergistic System | Selective Extractor | The HBD receptor selectively binds the target anion, and the quaternary cation then forms an ion pair with this new, large supramolecular complex, extracting it into the organic phase, thereby reversing the typical Hofmeister selectivity. nih.gov |
This approach allows for the targeted removal of specific, otherwise difficult-to-extract anions, providing a powerful tool for advanced separation processes. nih.gov
Application in Anion Receptor-Facilitated Crystallization for Selective Precipitation
This compound, a quaternary ammonium salt, holds potential in the realm of solvent extraction and separation science, particularly concerning the selective recognition and separation of anions. While direct and extensive research on its specific application in anion receptor-facilitated crystallization for selective precipitation is not widely documented in publicly available literature, its role can be inferred from the established principles of anion exchange and the behavior of similar quaternary ammonium salts.
The fundamental mechanism by which this compound would operate in such a system is through ion pairing and its function as a phase-transfer agent. The large, lipophilic tetraheptylammonium cation is capable of forming a stable ion pair with an anion in an aqueous phase and transporting it into an organic solvent. This process is governed by the relative hydration energies of the competing anions and their affinity for the quaternary ammonium cation.
One study investigating anion exchange with tetraheptylammonium salts in a benzene (B151609) solvent system demonstrated a clear selectivity order for various anions: ReO₄⁻ > ClO₄⁻ > Br⁻ > NO₃⁻ > Cl⁻. oecd-nea.org This selectivity is primarily influenced by the size and charge density of the anion; larger, less-hydrated anions are generally extracted more efficiently into the organic phase. oecd-nea.org This principle suggests that this compound could be employed for the selective extraction of larger, softer anions from aqueous solutions containing a mixture of anions.
In the context of anion receptor-facilitated crystallization, the tetraheptylammonium cation could act as the "receptor" or, more accurately, the phase-transfer agent that brings the target anion into a specific environment where crystallization can be induced. Selective precipitation would occur if the concentration of the extracted ion pair in the organic phase exceeds its solubility, leading to the formation of a crystalline solid. The selectivity of this precipitation would be directly linked to the selectivity of the initial extraction process.
Further research is required to fully elucidate the specific conditions and efficiencies of using this compound in anion receptor-facilitated crystallization. Such studies would need to systematically evaluate its selectivity for a wider range of anions and optimize the solvent systems and crystallization conditions to achieve effective and selective precipitation.
Supramolecular Interactions and Host Guest Chemistry Involving Tetraheptylammonium Hydrogen Sulfate
Investigation of Non-Covalent Interactions in Quaternary Ammonium (B1175870) Salts
The association between the tetraheptylammonium (B15475950) cation and the hydrogen sulfate (B86663) anion is not merely a simple electrostatic attraction but a nuanced interplay of multiple non-covalent forces. These interactions are fundamental to understanding the salt's behavior in various chemical environments.
While the tetraheptylammonium cation itself lacks classical hydrogen bond donors, the hydrogen sulfate (HSO₄⁻) anion is a potent participant in hydrogen bonding. It can act as both a hydrogen bond donor (via its O-H group) and an acceptor (via its oxygen atoms). This duality allows for the formation of intricate hydrogen-bonding networks. In the solid state or in non-polar solvents, the primary hydrogen bonding occurs between the hydrogen sulfate anions themselves, leading to the formation of dimers or extended chains.
In the presence of protic solvents like water, the hydrogen sulfate anion readily interacts with solvent molecules. The study of related systems shows that anions with multiple interaction sites can significantly influence the structure of the surrounding solvent. researchgate.net The competitive nature of water can be a formidable challenge for anion recognition, as water molecules themselves form strong hydrogen bonds. nih.govnih.gov The ability of synthetic receptors to bind sulfate in aqueous media often relies on a complementary arrangement of multiple hydrogen bonding donors to overcome the anion's high hydration energy. nih.govnih.gov
The primary force driving the association between the tetraheptylammonium cation ([N(C₇H₁₅)₄]⁺) and the hydrogen sulfate anion (HSO₄⁻) is the electrostatic or ionic attraction between the opposite charges. This interaction is significantly enhanced by a phenomenon known as charge-assisted hydrogen bonding. nih.gov This type of bond is a synergistic interplay where a hydrogen bond is strengthened by an accompanying electrostatic attraction. science.gov
In the context of tetraheptylammonium hydrogen sulfate, the hydrogen bond between the HSO₄⁻ anion's proton and an oxygen atom on an adjacent HSO₄⁻ anion is strengthened by the proximity of the positively charged tetraheptylammonium cation. This cation-anion interaction helps to overcome the desolvation penalties required for association, a critical factor for binding highly hydrated anions like sulfate. nih.gov Studies on model peptides have shown that sulfate anions interact strongly and almost exclusively with cationic groups, effectively neutralizing the local charge. nih.gov This powerful combination of electrostatic forces and hydrogen bonding is a key principle in the design of synthetic receptors for anions in aqueous environments. nih.govnih.gov
A defining feature of the tetraheptylammonium cation is its extensive nonpolar structure, comprising four long heptyl chains. These chains create a significant hydrophobic character. tcichemicals.com In aqueous or highly polar media, these hydrophobic chains are driven to self-associate to minimize their disruptive contact with water molecules, a process governed by the hydrophobic effect. This self-association promotes the formation of a "hydrophobic ion pair"—an uncharged complex where the charged centers are shielded from the bulk solvent by the surrounding alkyl groups. nih.govresearchgate.net
This process is a prominent strategy for modulating the solubility of charged, hydrophilic molecules. nih.govresearchgate.net The formation of the ion pair is reversible and depends on the balance between the ionic attraction and the hydrophobicity of the components. nih.gov The increase in the hydrophobic character of the resulting ion pair enhances its affinity for nonpolar environments, such as a reversed-phase chromatography stationary phase or a nonpolar solvent in liquid-liquid extraction. tcichemicals.com Molecular dynamics simulations of similar tetraalkylammonium ions, like tetrapropylammonium, show a strong preference for interaction with nonpolar groups. nih.gov
Table 1: Summary of Non-Covalent Interactions in this compound
| Interaction Type | Participating Moieties | Description | Significance |
| Hydrogen Bonding | HSO₄⁻ anion, Protic Solvents | The HSO₄⁻ anion acts as both a donor and acceptor, forming networks with itself or with solvent molecules. researchgate.net | Crucial for anion solvation and the formation of specific recognition motifs. nih.gov |
| Electrostatic Attraction | [N(C₇H₁₅)₄]⁺ cation, HSO₄⁻ anion | The fundamental coulombic force between the oppositely charged ions. nih.gov | The primary driving force for ion pair formation. |
| Charge-Assisted H-Bonding | [N(C₇H₁₅)₄]⁺, HSO₄⁻ | The electrostatic field from the cation strengthens the hydrogen bonds between HSO₄⁻ anions. nih.govscience.gov | Enhances binding affinity and overcomes anion hydration energy. nih.gov |
| Hydrophobic Interaction | Heptyl chains of the cation | The aggregation of the nonpolar alkyl chains to minimize contact with polar solvents. nih.govnih.gov | Drives the formation of ion pairs and supramolecular assemblies in aqueous media. researchgate.net |
Formation and Structural Characterization of Supramolecular Assemblies
The interplay of the non-covalent forces described above drives the self-assembly of this compound into well-defined supramolecular architectures. rsc.org These assemblies can range from simple ion pairs to complex, ordered lattices in the solid state or aggregates like micelles in solution. The characterization of these structures is essential for understanding their function. northwestern.edu
In nonpolar solvents, the ion pairs can aggregate to form reversed micelles. In this arrangement, the ionic cores, consisting of the ammonium headgroups and the hydrogen sulfate anions, are sequestered in the interior, while the hydrophobic heptyl tails extend outwards into the nonpolar solvent. The size and shape of these aggregates are influenced by factors such as concentration, temperature, and the presence of any water molecules, which would preferentially reside in the polar core.
Role in Anion Recognition and Chemo-sensing Mechanisms
The principles governing the interactions within this compound are central to the field of anion recognition and sensing. nih.gov The selective binding of anions, particularly in competitive aqueous environments, is a significant challenge due to the high hydration energy of species like sulfate (ΔGh = −1080 kJ/mol). nih.gov
A synthetic receptor designed for sulfate must provide a binding pocket with precisely positioned hydrogen bond donors to complement the tetrahedral geometry of the sulfate anion, while also addressing the electrostatic charge. frontiersin.org The tetraheptylammonium cation itself can be seen as a simple recognition component. It provides a localized positive charge to attract the anion and a hydrophobic scaffold that can help to shield the resulting ion pair from a competing aqueous environment. While not a sophisticated chemosensor on its own, it is a fundamental building block. For instance, a system could be designed where the binding of a target anion to a receptor displaces the hydrogen sulfate, triggering a measurable signal, such as a change in fluorescence. nih.gov The ability to function in increasingly competitive aqueous organic solvent media is a key test for such sensors. nih.gov
Influence of Supramolecular Architectures on Reaction Dynamics and Selectivity
The formation of supramolecular assemblies by this compound can create unique microenvironments that significantly influence the rates and outcomes of chemical reactions. rsc.org This is the basis for its application in phase-transfer catalysis (PTC).
In a typical PTC system involving an aqueous phase and an organic phase, the tetraheptylammonium cation acts as a vehicle. It pairs with an anionic reactant (or the hydrogen sulfate can be exchanged for one) in the aqueous phase, forming a hydrophobic ion pair. This ion pair, soluble in the organic phase due to its long alkyl chains, transports the anion into the organic medium where it can react with an organic substrate. The large, non-polar cation results in a "naked" or poorly solvated anion in the organic phase, dramatically increasing its nucleophilicity and reactivity.
The supramolecular architecture—whether it be discrete ion pairs or larger aggregates like reversed micelles—defines the reaction environment. Within a reversed micelle, the reaction takes place in a confined polar core, which can lead to enhanced reaction rates and altered selectivity (chemoselectivity, regioselectivity, or stereoselectivity) compared to the bulk solution. The interface between the hydrophobic tails and the polar core can also serve as a unique reaction site. Therefore, the structure of the assembly directly impacts the dynamics of the chemical transformation it mediates. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Sulfate (B86663) Solvation and Hydrogen Bonding Networks
Quantum mechanical (QM) calculations are crucial for understanding the intrinsic electronic structure and interactions of the hydrogen sulfate anion and its immediate environment. Ab initio and density functional theory (DFT) methods have been extensively applied to study the solvation of sulfate and hydrogen sulfate ions in water.
Research has shown that the isolated sulfate dianion is unstable in the gas phase but is stabilized by hydration, with as few as three water molecules being sufficient to bind the excess charge. nsf.gov QM and quantum mechanical charge field (QMCF) molecular dynamics simulations reveal a well-defined hydration structure around the sulfate ion. researchgate.netnih.gov The oxygen atoms of the sulfate anion act as strong hydrogen bond acceptors. nih.gov Computational studies indicate that the sulfate ion can coordinate with a wide range of water molecules, with average coordination numbers calculated to be around 11-12. researchgate.netacs.org
These hydrogen bonds are characterized by specific geometric and energetic parameters. The O(sulfate)···H(water) bonds are strong, leading to a significant ordering of the water molecules in the first solvation shell. researchgate.net Quantum theory of atoms in molecules (QTAIM) can be employed to analyze the nature of these hydrogen bonds, distinguishing between purely electrostatic interactions and those with some degree of covalent character.
The presence of the bulky tetraheptylammonium (B15475950) cation influences this hydrogen-bonding network. While direct covalent interaction is absent, the cation's large, nonpolar surface structures the surrounding water molecules differently than in bulk water. This structuring effect, coupled with the electrostatic field of the cation, can indirectly perturb the hydration shell of the hydrogen sulfate anion.
Table 1: Calculated Properties of Hydrated Sulfate Anion from Quantum Mechanical Studies Data synthesized from analogous systems in the literature.
| Parameter | Description | Typical Calculated Value | Reference |
|---|---|---|---|
| Coordination Number | Average number of water molecules in the first solvation shell. | ~11-12 | researchgate.net |
| Os···Ow Distance | Average distance between a sulfate oxygen and a water oxygen. | 2.86 Å | researchgate.net |
| S···Ow Distance | Average distance between the central sulfur atom and a water oxygen. | 3.61 - 3.82 Å | researchgate.net |
| H-Bond Energy | Calculated energy of a single sulfate-water hydrogen bond. | >15 kcal/mol | |
| Residence Time | Mean time a water molecule spends in the first hydration shell. | 2.57 ps | researchgate.net |
Molecular Dynamics Simulations of Interfacial Behavior and Ion Transport
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of large molecular systems, such as tetraheptylammonium hydrogen sulfate in multiphase systems. These simulations provide insights into how the ion pair behaves at interfaces (e.g., liquid-liquid or liquid-air) and the mechanisms of ion transport.
Due to the 28 carbon atoms in its four heptyl chains, the tetraheptylammonium cation is highly lipophilic. MD simulations of analogous long-chain tetraalkylammonium salts show that these cations strongly prefer non-aqueous environments or accumulate at interfaces. rsc.orgresearchgate.net At an air-water interface, for instance, the charged ammonium (B1175870) headgroup remains anchored in the aqueous phase while the hydrophobic alkyl chains extend into the air or a nonpolar phase. acs.org This amphiphilic nature is critical to its function in many applications.
Simulations reveal that in a biphasic system (e.g., water-organic), the tetraheptylammonium cation and the hydrogen sulfate anion form a tight ion pair. researchgate.net This pairing is driven by strong electrostatic attraction, which is enhanced in the low-dielectric environment of the organic phase. The hydrophobic chains of the cation effectively shield the charged core, rendering the entire ion pair soluble in the organic solvent. rsc.org
The transport of the hydrogen sulfate anion across a phase boundary is thus facilitated by the tetraheptylammonium cation. MD simulations can model this transport process, showing the ion pair diffusing from the aqueous phase or the interface into the bulk organic phase. The efficiency of this transport is a key factor in its role as a phase-transfer catalyst. rsc.orgurfu.ru
Table 2: Interfacial Properties of Tetraalkylammonium (TAA) Salts from MD Simulations Illustrative data based on studies of similar quaternary ammonium salts.
| System | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| TAA-Dodecyl Sulfate Micelles | Micelle Structure | Longer alkyl chains on TAA+ lead to larger micelle radii. | rsc.org |
| TBAB1 at Gas-Water Interface | Interfacial Tension | TBAB solution has a smaller interfacial tension than pure water. | aip.org |
| TAA Hydroxide (B78521) ILs | Structural Heterogeneity | Polar and non-polar domains are more distinct with longer alkyl chains. | rsc.org |
| Ammonium Sulfate at Air-Water Interface | Ion Distribution | SO42- is strongly repelled from the interface, increasing interfacial thickness. | acs.org |
1TBAB: Tetrabutylammonium (B224687) Bromide
Computational Modeling of Phase-Transfer Catalysis Mechanisms
This compound is a classic example of a phase-transfer catalyst (PTC). Computational modeling provides a detailed picture of the catalytic cycle at the molecular level. mdpi.com The mechanism of PTC involves the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. operachem.comwikipedia.org
The catalytic cycle, as elucidated by computational models, involves several key steps:
Ion Exchange: At the liquid-liquid interface, the tetraheptylammonium cation (Q⁺) exchanges its initial counter-ion (HSO₄⁻) for a reactant anion (Y⁻) from the aqueous phase.
Extraction: The newly formed lipophilic ion pair, [Q⁺Y⁻], diffuses from the interface into the bulk organic phase. The large size and hydrophobicity of the tetraheptylammonium cation are critical for this step. operachem.com
Reaction: In the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive ("naked" anion). It reacts with the organic substrate (RX) to form the product (RY). Computational studies, often using DFT, can calculate the activation energy for this step, which is significantly lower than for the corresponding uncatalyzed reaction in a protic solvent. princeton.edu
Regeneration: The new ion pair, [Q⁺X⁻], diffuses back to the interface, where the catalyst cation Q⁺ can exchange the product anion X⁻ for another reactant anion Y⁻, thus completing the cycle.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different quaternary ammonium catalysts with their catalytic activity and selectivity. nih.gov Descriptors such as cation accessibility, partition coefficient, and electrostatic potential are used to build these predictive models. nih.gov
Table 3: Computational Approaches to Modeling Phase-Transfer Catalysis
| Catalytic Step | Computational Method | Information Obtained | Reference |
|---|---|---|---|
| Ion Pair Formation | DFT, Ab Initio | Geometry, binding energy, and charge distribution of the [Q+Y-] ion pair. | princeton.edu |
| Anion Extraction | Solvation Models (e.g., SMD, PCM) | Free energy of transfer for the ion pair from the aqueous to the organic phase. | nih.gov |
| Organic Phase Reaction | DFT (Transition State Search) | Reaction pathway, activation energy, and kinetic parameters. | mdpi.com |
| Catalyst Selectivity | Comparative Molecular Field Analysis (CoMFA) | Correlation of catalyst's steric and electrostatic fields with enantioselectivity. | nih.gov |
Prediction of Supramolecular Binding Affinities and Complex Stability
The interaction between the tetraheptylammonium cation and the hydrogen sulfate anion can be viewed through the lens of supramolecular chemistry, where non-covalent interactions govern the formation of a host-guest complex (in this case, an ion pair). researchgate.net Computational methods are invaluable for quantifying the strength and nature of these interactions.
The primary force holding the ion pair together is the electrostatic attraction between the positively charged nitrogen center and the negatively charged hydrogen sulfate anion. However, other non-covalent interactions play a significant role. These include:
Hydrogen Bonding: While not a classical hydrogen bond, weak C-H···O interactions can exist between the C-H groups of the alkyl chains adjacent to the nitrogen center and the oxygen atoms of the sulfate anion. mdpi.comresearchgate.net These directional interactions contribute to the stability and defined structure of the ion pair. mdpi.com
Hydrophobic Interactions: In aqueous environments, the aggregation of the nonpolar alkyl chains to minimize contact with water provides a thermodynamic driving force for maintaining the integrity of the ion pair and its partitioning into nonpolar media. tandfonline.com
Computational chemistry allows for the prediction of the binding free energy (ΔG_bind) of the supramolecular complex. Methods like free energy perturbation (FEP) or thermodynamic integration (TI) within an MD simulation framework can provide accurate predictions of binding affinities. Simpler methods, such as DFT calculations with continuum solvation models, can also yield reliable estimates of the interaction energy. These calculations are essential for the rational design of new catalysts and extraction agents with tailored affinities for specific anions. nih.govnih.gov
Table 4: Typical Non-Covalent Interaction Energies in Supramolecular Chemistry General values for context; specific values depend on the exact chemical environment.
| Interaction Type | Description | Typical Energy Range (kcal/mol) |
|---|---|---|
| Ion Pairing | Electrostatic attraction between oppositely charged ions. | 20 - 90 |
| Hydrogen Bonding | Attraction between a hydrogen atom and an electronegative atom (O, N). | 1 - 12 |
| C-H···O Interactions | Weak hydrogen bonds involving C-H donors. | 0.5 - 2.5 |
| π-π Stacking | Attraction between aromatic rings. | 0 - 10 |
| Cation-π Interactions | Attraction between a cation and an aromatic ring. | 5 - 20 |
| Hydrophobic Effect | Entropically driven association of nonpolar groups in water. | Varies greatly with surface area |
Applications in Materials Science and Nanotechnology
Utilization in the Fabrication of Two-Dimensional Layered Materials
The production of high-quality, single- or few-layered two-dimensional (2D) materials is crucial for their application in next-generation electronics and optoelectronics. Tetraheptylammonium (B15475950) hydrogen sulfate (B86663) plays a significant role in the delamination of bulk crystals into individual nanosheets through electrochemical methods.
Electrochemical exfoliation has emerged as a promising technique for the scalable production of 2D materials. rsc.org This method involves the use of an electrolyte containing ions that can insert themselves between the layers of a bulk crystal (intercalation), thereby weakening the van der Waals forces that hold the layers together and facilitating their separation (exfoliation). mpg.de
Tetraalkylammonium cations, including the tetraheptylammonium (THA⁺) cation, are particularly effective as intercalants due to their large size. rsc.org In a typical setup, the bulk layered material serves as the working electrode. When a potential is applied, the large THA⁺ cations migrate from the electrolyte and intercalate into the interlayer spaces of the crystal. This process is particularly effective for a range of 2D materials beyond graphene, such as transition metal dichalcogenides (TMDs). nus.edu.sg
The intercalation of the bulky tetraheptylammonium cations significantly increases the interlayer spacing, leading to the expansion and eventual exfoliation of the material into thin nanosheets. rsc.org This method has been successfully employed to produce high-quality, solution-processable 2D materials like molybdenum disulfide (MoS₂), tungsten diselenide (WSe₂), and bismuth selenide (B1212193) (Bi₂Se₃). nus.edu.sg The use of an organic cation like tetraheptylammonium often results in exfoliated nanosheets with high crystallinity and large lateral sizes, which are desirable for electronic applications. nus.edu.sg While the bromide salt of tetraheptylammonium has been explicitly mentioned in some studies, the general principle allows for the use of other counter-ions, and anions like hydrogen sulfate (HSO₄⁻) are known to be effective in electrochemical exfoliation processes. rsc.org
Table 1: Examples of 2D Materials Exfoliated Using Tetraheptylammonium Cations
| Material | Abbreviation | Resulting Nanosheet Properties |
| Molybdenum Disulfide | MoS₂ | High-quality, solution-processable 2H phase |
| Tungsten Diselenide | WSe₂ | High crystallinity |
| Bismuth Selenide | Bi₂Se₃ | Large lateral size |
| Niobium Diselenide | NbSe₂ | - |
| Indium Selenide | In₂Se₃ | - |
| Antimony Telluride | Sb₂Te₃ | - |
| Black Phosphorus | BP | - |
This table is based on research utilizing tetraheptylammonium bromide (THAB) for exfoliation, demonstrating the capability of the tetraheptylammonium cation in this process. nus.edu.sg
The properties of 2D materials are highly dependent on interlayer interactions. The introduction of large organic cations like tetraheptylammonium between the layers of a 2D crystal serves to effectively screen the electrostatic interactions and increase the distance between the sheets. This modulation of interlayer coupling can lead to changes in the electronic and optical properties of the material.
The presence of the bulky tetraheptylammonium cations can prevent the restacking of exfoliated nanosheets in dispersions, ensuring their stability and processability for device fabrication. The long alkyl chains of the cation can also provide a passivating layer on the surface of the 2D material, protecting it from environmental degradation. The choice of the counter-ion, in this case, hydrogen sulfate, can also influence the surface chemistry and electronic properties of the exfoliated nanosheets.
Catalyst Support and Functionalization in Advanced Materials Systems
The unique properties of tetraheptylammonium hydrogen sulfate also lend themselves to applications in catalysis, particularly in the creation of advanced, functionalized materials.
Recent research has demonstrated the utility of immobilizing alkyl ammonium (B1175870) hydrogen sulfate compounds onto nanoparticles to create highly efficient and recyclable heterogeneous catalysts. nih.govnih.gov While these studies have not exclusively used the tetraheptyl- variant, they establish a strong precedent for its potential in this area. For instance, alkyl ammonium hydrogen sulfate immobilized on silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂) has been shown to be an effective catalyst for multi-component organic reactions. nih.govnih.gov
In such systems, the nanoparticles provide a high surface area and can be easily separated from the reaction mixture using a magnet, facilitating catalyst recovery and reuse. The alkyl ammonium hydrogen sulfate acts as the active catalytic species. The hydrogen sulfate anion provides the acidic sites necessary for catalysis, while the long alkyl chains of the cation can enhance the solubility of the catalyst in organic media and create a specific microenvironment around the catalytic sites.
Similarly, imidazolium (B1220033) hydrogen sulfate supported on copper oxide nanoparticles has been used as a recyclable catalyst for the synthesis of pyranopyrazole derivatives. iau.ir This further underscores the versatility of the hydrogen sulfate group in supported catalyst systems. The immobilization of such ionic liquids on solid supports is an active area of research aimed at combining the advantages of homogeneous and heterogeneous catalysis. iau.ir
The functionalization of nanoparticles with this compound could, therefore, offer a pathway to novel catalysts with tailored properties. The long heptyl chains could provide a hydrophobic environment, which could be beneficial for specific organic transformations, while the hydrogen sulfate group would impart acidic catalytic activity.
Future Research Directions and Translational Potential
Design and Synthesis of Next-Generation Tetraheptylammonium (B15475950) Hydrogen Sulfate (B86663) Analogues with Tailored Functionality
The synthesis of tetraheptylammonium hydrogen sulfate itself can be achieved through established methods for quaternary ammonium (B1175870) salt formation, such as the reaction of triheptylamine (B1581549) with a heptyl halide, followed by anion exchange with a hydrogen sulfate source. A key area of future research lies in the design and synthesis of next-generation analogues with tailored functionalities. This involves the strategic modification of the tetraheptylammonium cation to enhance its performance in specific applications.
The synthesis of such functionalized analogues can be approached through methods like the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. nih.gov By incorporating specific functional groups into one or more of the heptyl chains, researchers can create a diverse library of this compound derivatives. For instance, the introduction of hydroxyl or ether groups could modulate the compound's solubility and its interactions with polar substrates. The synthesis of polymerizable quaternary ammonium salts with varied alkyl chain lengths has already been demonstrated, opening the door for the creation of novel materials based on a tetraheptylammonium backbone. nih.govresearchgate.net
Table 1: Potential Functional Groups for Tailored Tetraheptylammonium Analogues
| Functional Group | Potential Application Enhancement | Rationale |
| Hydroxyl (-OH) | Improved catalytic activity in aqueous media | Increases hydrophilicity and potential for hydrogen bonding. |
| Ether (-O-) | Modified solubility and coordination properties | Can influence interactions with metal catalysts and substrates. |
| Carboxylic Acid (-COOH) | pH-responsive systems, attachment to solid supports | Provides a site for covalent linkage and pH-tunable properties. |
| Ester (-COOR) | Pro-catalysts, controlled release applications | Can be hydrolyzed to release an active species. |
| Halogen (-F, -Cl, -Br) | Enhanced lipophilicity, altered electronic effects | Modifies the steric and electronic properties of the catalyst. |
The purity of these synthesized analogues is a critical consideration, as impurities can lead to undesirable side reactions in catalytic and other applications. Future research will need to focus on developing efficient purification techniques to ensure the high fidelity of these next-generation compounds.
Integration into Advanced Catalytic Cycles for Enhanced Sustainability and Efficiency
Tetra-alkylammonium salts are well-established as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. researchgate.netwikipedia.org this compound, with its significant lipophilicity due to the long heptyl chains, is a promising candidate for highly efficient PTC systems. Its ability to solubilize anionic reactants in nonpolar organic solvents is expected to be superior to that of its shorter-chain counterparts. scbt.com
Future research should focus on integrating this compound and its analogues into advanced catalytic cycles to promote green chemistry principles. This includes its use in solvent-free reaction conditions and in aqueous media to minimize the reliance on volatile organic solvents. researchgate.netresearchgate.net The compound's potential as a catalyst in various organic transformations, such as oxidation, alkylation, and condensation reactions, warrants thorough investigation. researchgate.netresearchgate.netnih.gov For example, tetra-(tetraalkylammonium)octamolybdate catalysts have shown high efficacy in the selective oxidation of sulfides, suggesting that tetraheptylammonium-based polyoxometalate salts could be potent catalysts. researchgate.net
Moreover, the hydrogen-bonding ability of the α-hydrogen atoms on tetra-alkylammonium salts has been identified as a key factor in their catalytic activity, a concept that could be exploited in the design of novel organocatalysts. researchgate.netnih.govunina.it The development of chiral analogues of this compound also presents an exciting avenue for asymmetric phase-transfer catalysis, a field with significant industrial relevance. nih.gov
Expansion of Chromatographic and Extraction Methodologies for Emerging Contaminants and Biomolecules
In analytical chemistry, tetra-alkylammonium salts are widely used as ion-pairing reagents in high-performance liquid chromatography (HPLC) to enhance the separation of ionic compounds on reversed-phase columns. guidechem.comnih.govitwreagents.com Tetraheptylammonium bromide has been noted for its effectiveness as an ion-pair reagent, with its long heptyl chains increasing the hydrophobicity of the ion pair and improving retention. scbt.com It is therefore anticipated that this compound will be a highly effective ion-pairing reagent, particularly for the separation of acidic analytes.
Future research should explore the application of this compound in the development of new chromatographic methods for the analysis of emerging contaminants, such as per- and polyfluoroalkyl substances (PFAS), and complex biomolecules. sigmaaldrich.comsigmaaldrich.com The use of tetraheptylammonium salts in supercritical fluid extraction (SFE) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of surfactants in sewage sludge highlights the potential for developing novel extraction and analytical protocols for environmental monitoring. sigmaaldrich.com
Table 2: Potential Chromatographic Applications of this compound
| Application Area | Target Analytes | Rationale for Use |
| Environmental Analysis | Acidic herbicides, perfluorinated compounds | Enhances retention and separation on reversed-phase columns. |
| Pharmaceutical Analysis | Acidic drugs and their metabolites | Improves peak shape and resolution in complex matrices. |
| Biomolecule Separation | Peptides, nucleotides | Provides alternative selectivity for the separation of charged biomolecules. |
| Food Analysis | Organic acids, phenolic compounds | Enables the analysis of ionic compounds in food samples. |
The development of methods for the removal of emerging pollutants from water is a critical area of research. researchgate.net The extractive properties of this compound could be harnessed for the liquid-liquid extraction of anionic pollutants from aqueous environments, offering a potential route for water remediation.
Development of Smart Supramolecular Systems for Controlled Anion Transport and Release
The ability of quaternary ammonium salts to interact with anions through hydrogen bonding and electrostatic interactions makes them ideal building blocks for supramolecular assemblies. researchgate.netunina.it The design of "smart" supramolecular systems based on this compound that can respond to external stimuli, such as pH or light, for the controlled transport and release of anions is a promising research direction.
The field of synthetic anion transporters is rapidly advancing, with a focus on developing molecules that can facilitate the movement of anions across lipid bilayers. nih.govnih.gov These transporters have potential applications in treating channelopathies, which are diseases caused by dysfunctional ion channels. The lipophilic nature of the tetraheptylammonium cation makes it an excellent candidate for incorporation into such transporters. By functionalizing the heptyl chains with specific recognition motifs, it may be possible to create highly selective anion transporters. nih.gov
Future work could involve the synthesis of tetraheptylammonium-based rotaxanes and catenanes, where the hydrogen sulfate anion is mechanically interlocked, allowing for its release to be triggered by a specific chemical or physical signal. The synthesis of tetracationic ammonium salts has been shown to be effective catalysts, and similar multi-cationic structures based on tetraheptylammonium could lead to novel supramolecular hosts for anions. researchgate.net
Exploration of Novel Applications in Energy Storage and Environmental Remediation
The unique properties of tetra-alkylammonium salts have led to their exploration in various energy-related applications. nih.govnih.gov They have been used as electrolytes in dye-sensitized solar cells and perovskite solar cells, and as phase-change materials for thermal energy storage. nih.gov The long alkyl chains of this compound could impart favorable properties for its use in these areas, such as enhanced thermal stability and a wider electrochemical window. The use of molten salts for thermal energy storage is a growing field, and novel salt compositions are continuously being investigated. youtube.comyoutube.comyoutube.com
In the realm of environmental remediation, the catalytic properties of this compound could be applied to the degradation of persistent organic pollutants. For example, its role as a phase-transfer catalyst could enhance the efficiency of advanced oxidation processes for water treatment. Furthermore, the ability of tetraheptylammonium salts to form stable dispersions of nanoparticles could be utilized in the development of catalytic nanomaterials for environmental applications. nims.go.jp
Q & A
Q. How is tetraheptylammonium hydrogen sulfate synthesized and purified for research use?
Methodological Answer: this compound (THAHS) can be synthesized via ion-exchange reactions. A common approach involves reacting tetraheptylammonium bromide (THAB) with a stoichiometric amount of silver hydrogen sulfate (AgHSO₄) in an aqueous or methanol solution. The insoluble AgBr precipitate is filtered, and the filtrate is evaporated under reduced pressure to yield THAHS. Purification is achieved through recrystallization from a water-acetone mixture, followed by vacuum drying . Characterization via elemental analysis (C, H, N, S) and ion chromatography ensures purity.
Q. What are the critical physical properties (e.g., melting point, solubility) of this compound?
Methodological Answer: Key properties include:
- Melting Point : While direct data for THAHS is limited, analogous compounds like tetraheptylammonium bromide (THAB) melt between 89–91°C . For THAHS, differential scanning calorimetry (DSC) should be performed to determine thermal transitions.
- Solubility : THAHS is highly soluble in polar organic solvents (e.g., acetonitrile, methanol) and sparingly soluble in water. Solubility can be quantified via gravimetric analysis by saturating solvents at 25°C and filtering undissolved material .
- Refractive Index : For related quaternary ammonium salts, refractive indices range between 1.4280–1.4300 at 20°C .
Q. How is purity assessed using HPLC, and what system suitability parameters are critical?
Methodological Answer: Purity is evaluated via reversed-phase HPLC with ion-pairing chromatography:
- Mobile Phase : Dissolve 1 g of THAHS in 1 L of a mixture containing 1.5 g/L sodium hydrogen sulfate, acetonitrile, and methanol (2:2:1 v/v). Adjust pH to 2.5–3.0 with sulfuric acid to optimize ion-pair formation .
- Detection : UV at 280 nm.
- System Suitability : Test resolution between THAHS and structurally similar impurities (e.g., tetraheptylammonium bromide) using a C18 column. Acceptable parameters include a resolution factor ≥2.0 and tailing factor ≤1.5 .
Advanced Research Questions
Q. How is THAHS optimized as an ion-pairing reagent in HPLC for separating charged biomolecules?
Methodological Answer: THAHS enhances retention of anions (e.g., sulfonates, carboxylates) in reversed-phase HPLC:
- Concentration Optimization : Vary THAHS concentration (0.5–10 mM) in the mobile phase. Higher concentrations increase retention but may reduce column efficiency.
- pH Adjustment : Use sodium hydrogen sulfate (1.5 g/L) to maintain pH ~3.0, ensuring consistent ion-pair formation. Monitor effects on peak symmetry and retention time reproducibility .
- Validation : Perform robustness testing by varying column temperature (±2°C) and flow rate (±0.1 mL/min) to assess method stability .
Q. What role does THAHS play in electrochemical intercalation for 2D material exfoliation?
Methodological Answer: THAHS acts as a co-intercalant in layered transition metal dichalcogenides (TMDs):
- Procedure :
- Electrochemically intercalate THA⁺ ions into TMD bulk crystals at 0.1–0.5 V vs. Ag/AgCl.
- Exfoliate via bath sonication (40 kHz, 30 min) in THAHS-methanol solutions.
- Centrifuge at 120 rcf to isolate mono- to few-layer nanosheets.
- Characterization : Use atomic force microscopy (AFM) for thickness analysis and Raman spectroscopy to confirm structural integrity .
Q. How can THAHS be used to resolve contradictions in reported thermal stability data?
Methodological Answer: Discrepancies in thermal decomposition temperatures may arise from hydration states or impurities. To address this:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min) to identify decomposition steps. Compare with DSC to correlate mass loss with endothermic/exothermic events.
- Elemental Analysis : Verify C/H/N/S ratios to rule out hygroscopicity or residual solvents.
- Control Experiments : Repeat synthesis with rigorous drying (e.g., 48 hr under vacuum at 60°C) to standardize sample conditions .
Q. How does THAHS enhance catalytic activity in CO₂ reduction when complexed with polyoxometalates?
Methodological Answer: THAHS stabilizes cobalt-polyoxometalate catalysts (e.g., α-[SiW₁₁O₃₉Co(CO₂)]⁶⁻) via ion-pair interactions:
- Synthesis : Mix THAHS with the polyoxometalate in toluene, followed by CO₂ bubbling to form the CO₂-adducted complex.
- Characterization :
- Electrochemical Testing : Use cyclic voltammetry in CO₂-saturated electrolytes to quantify Faradaic efficiency for CO production.
Data Contradiction Analysis
Example : Discrepancies in reported solubility of THAHS in aqueous vs. organic phases.
- Resolution : Conduct phase-solubility studies using shake-flask methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
